molecular formula C10H11N3O3 B12874985 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

Cat. No.: B12874985
M. Wt: 221.21 g/mol
InChI Key: FDOQNEXCARAPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a scaffold in the design of various bioactive molecules, particularly those targeting specific receptors or enzymes in biological systems .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions to yield intermediate compounds. These intermediates are then further reacted to produce the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve large-scale production .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- include other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- lies in its specific functional groups, which confer distinct biological activities and make it a valuable scaffold for drug design .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-amino-2,3-dimethyl-6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-4(2)12-8-5(3)7(11)6(10(15)16)9(14)13-8/h1-2H3,(H,15,16)(H4,11,12,13,14)

InChI Key

FDOQNEXCARAPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=C(C(=O)N2)C(=O)O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.